8-[3-(1-naphthyloxy)propoxy]quinoline
Description
8-[3-(1-Naphthyloxy)propoxy]quinoline is a derivative of 8-hydroxyquinoline, a heterocyclic compound with a quinoline backbone substituted at the 8-position. The compound features a propoxy linker connecting the quinoline core to a 1-naphthyloxy group, introducing significant steric bulk and lipophilicity. This structural modification is designed to enhance specific physicochemical or biological properties, such as corrosion inhibition, receptor binding, or enzyme inhibition, depending on the application .
The synthesis of such derivatives typically involves nucleophilic substitution reactions, where 8-hydroxyquinoline reacts with halogenated intermediates (e.g., epichlorohydrin) under basic conditions, followed by coupling with aromatic or aliphatic substituents . Characterization techniques like NMR, FTIR, and HPLC are commonly employed to confirm structural integrity and purity .
Properties
IUPAC Name |
8-(3-naphthalen-1-yloxypropoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-11-19-17(7-1)8-3-12-20(19)24-15-6-16-25-21-13-4-9-18-10-5-14-23-22(18)21/h1-5,7-14H,6,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLVENHSJTRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCOC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
- Corrosion Inhibition: The naphthyloxy-propoxy group’s planar structure may enhance adsorption onto metal surfaces, similar to 1,3-bis(quinolin-8-yloxy)propane, but this requires experimental validation .
- Drug Design : While the compound’s lipophilicity is advantageous for blood-brain barrier penetration, its hydrolytic stability and metabolic profile need further study for pharmaceutical applications .
Q & A
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer : Design of Experiments (DoE) with factorial designs (e.g., 3 factors) isolates critical variables (temperature, solvent, catalyst). ANOVA (Analysis of Variance) quantifies significance (p < 0.05), while RSD (Relative Standard Deviation) <5% confirms batch-to-batch consistency .
Cross-Disciplinary Applications
Q. How is this compound applied in materials science?
- Methodological Answer : Its π-conjugated system is exploited in organic semiconductors. Cyclic voltammetry measures HOMO/LUMO levels (−5.3 eV/−2.1 eV), while AFM (Atomic Force Microscopy) characterizes thin-film morphology .
Q. What computational tools model degradation pathways for environmental impact assessments?
- Methodological Answer : Gaussian 09 calculates hydrolysis transition states, while EPI Suite predicts biodegradability (e.g., half-life >60 days in soil). LC-MS/MS quantifies trace metabolites in simulated ecosystems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
